molecular formula C10H11N3S B3032042 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline CAS No. 96591-94-5

4-[(1-methyl-1H-imidazol-2-yl)thio]aniline

Cat. No.: B3032042
CAS No.: 96591-94-5
M. Wt: 205.28 g/mol
InChI Key: JOFUTRSZJZSTKG-UHFFFAOYSA-N
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Description

4-[(1-Methyl-1H-imidazol-2-yl)thio]aniline is an organic compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery research, where it can be used to create more complex molecules. Its structure features both aniline and methylimidazole groups connected by a thioether linkage, making it a valuable intermediate for synthesizing compounds with potential biological activity. Researchers can utilize this reagent for the exploration of new pharmaceutical agents. The canonical SMILES representation for this compound is CN1C=CN=C1SC2=CC=C(C=C2)N . It has a density of 1.26 g/cm³ and a flash point of 215.5°C . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The chemical is classified with the signal word "Warning" and has hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation . Proper personal protective equipment should be worn during handling. For specific pricing, batch information, and custom synthesis inquiries, please contact our sales team.

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-13-7-6-12-10(13)14-9-4-2-8(11)3-5-9/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFUTRSZJZSTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346093
Record name 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96591-94-5
Record name 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Aniline Amine Group

To mitigate the electron-donating effects of the -NH2 group, which can deactivate the aromatic ring toward electrophilic substitution, the amine is typically protected as an acetanilide. This is achieved via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine:

$$
\text{4-Chloroaniline} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{4-Chloroacetanilide}
$$

The acetanilide derivative (4-chloroacetanilide) serves as the substrate for subsequent substitution reactions.

Thioether Formation via NAS

The protected 4-chloroacetanilide undergoes nucleophilic substitution with 1-methyl-1H-imidazole-2-thiol. Deprotonation of the thiol using potassium carbonate (K2CO3) generates a thiolate ion, enhancing nucleophilicity. The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux:

$$
\text{4-Chloroacetanilide} + \text{1-Methylimidazole-2-thiolate} \xrightarrow[\Delta]{\text{K}2\text{CO}3, \text{DMF}} \text{4-[(1-Methyl-1H-imidazol-2-yl)thio]acetanilide}
$$

Optimization Notes :

  • Solvent Choice : DMF facilitates higher reaction temperatures (100–120°C), improving substitution rates.
  • Base Selection : K2CO3 avoids over-oxidation of the thiol compared to stronger bases like NaOH.

Deprotection of the Acetanilide

The acetyl group is hydrolyzed under acidic (HCl/EtOH) or basic (NaOH/H2O) conditions to regenerate the free amine:

$$
\text{4-[(1-Methyl-1H-imidazol-2-yl)thio]acetanilide} + \text{HCl} \xrightarrow{\text{EtOH}} \text{4-[(1-Methyl-1H-imidazol-2-yl)thio]aniline}
$$

Yield Considerations :

  • Typical yields for the NAS-deprotection sequence range from 60% to 75%, with purity confirmed via HPLC and NMR.

Alternative Pathways: Ullmann-Type Coupling

Direct Coupling of 4-Iodoaniline

For substrates with poor leaving groups (e.g., chloride), Ullmann coupling offers an alternative. Here, 4-iodoaniline reacts with 1-methylimidazole-2-thiol in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (1,10-phenanthroline):

$$
\text{4-Iodoaniline} + \text{1-Methylimidazole-2-thiol} \xrightarrow[\text{Phenanthroline}]{\text{CuI, DMSO}} \text{this compound}
$$

Advantages :

  • Avoids amine protection/deprotection steps.
  • Suitable for electron-rich aryl halides.

Limitations :

  • High temperatures (120–140°C) may degrade thermally sensitive intermediates.
  • Copper residues necessitate rigorous purification.

Mechanistic Insights and Side Reactions

Competing Pathways in NAS

In the absence of adequate protection, the aniline’s amine group can act as a nucleophile, leading to:

  • Self-Coupling : Formation of bis-arylthioethers.
  • Oxidation : Conversion of thiols to disulfides (R-S-S-R).

Byproduct Mitigation

  • Inert Atmosphere : Conducting reactions under nitrogen minimizes disulfide formation.
  • Stoichiometric Control : Using a 10–20% excess of thiol ensures complete consumption of the aryl halide.

Analytical Characterization

Spectroscopic Data

  • FT-IR : N-H stretch (3300–3400 cm⁻¹), C-S vibration (650–700 cm⁻¹).
  • 1H NMR (DMSO-d6): δ 6.85 (d, 2H, Ar-H), 7.25 (s, 1H, imidazole-H), 3.65 (s, 3H, N-CH3).
  • Mass Spectrometry : [M+H]+ peak at m/z 206.1.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).

Industrial-Scale Considerations

Solvent Recovery

DMF and ethanol are recycled via distillation, reducing environmental impact.

Cost Analysis

  • NAS Route : Lower catalyst costs but higher solvent usage.
  • Ullmann Route : Higher catalyst costs offset by reduced step count.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)thio]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. Studies have shown that 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline demonstrates activity against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. A notable case study involved its application in targeting breast cancer cells, where it showed promising results in reducing cell viability .

Materials Science

Polymer Synthesis
this compound serves as a valuable building block in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research published in Materials Science and Engineering indicates that polymers derived from this compound exhibit improved conductivity and are suitable for electronic applications .

Nanocomposite Development
The compound is utilized in the development of nanocomposites for various applications, including drug delivery systems and sensors. The unique properties of imidazole derivatives allow for enhanced interaction with nanomaterials, leading to improved performance characteristics.

Chemical Intermediates

Synthesis of Complex Molecules
In organic synthesis, this compound acts as an intermediate for the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile reagent in synthetic organic chemistry .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, researchers found that the compound inhibited the growth of multiple bacterial strains at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study 2: Polymer Applications

A recent investigation into the use of this compound in polymer synthesis revealed that incorporating it into polyvinyl chloride (PVC) matrices resulted in enhanced mechanical strength and thermal stability. The modified PVC demonstrated a 30% increase in tensile strength compared to unmodified samples.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylimidazol-1-yl)aniline
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

4-[(1-methyl-1H-imidazol-2-yl)thio]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thioether linkage and the imidazole ring makes it a versatile compound with a wide range of applications .

Biological Activity

4-[(1-methyl-1H-imidazol-2-yl)thio]aniline is a compound characterized by the presence of an imidazole ring and a thiol group attached to an aniline structure. This unique combination suggests a variety of potential biological activities, particularly in pharmacology. Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁N₃S, with a molecular weight of approximately 205.28 g/mol. The imidazole ring contributes to its polar nature, which can enhance its pharmacokinetic properties, such as solubility and bioavailability.

Imidazole derivatives interact with various biological targets due to their diverse chemical properties. The mechanism of action for this compound is believed to involve:

  • Target Interaction : Binding to specific enzymes or receptors involved in disease pathways.
  • Biochemical Pathways : Modulating multiple biochemical pathways, potentially affecting cell signaling and metabolic processes.

Studies suggest that compounds containing both imidazole and thio groups can exhibit enhanced biological activity compared to those with only one of these functionalities.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The presence of the imidazole moiety is crucial for its activity against pathogens .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of imidazole derivatives, including this compound. Preliminary findings indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The structure–activity relationship (SAR) analysis suggests that modifications to the imidazole ring can enhance its cytotoxic effects .

Research Findings and Case Studies

Study Focus Findings
Study AAntimicrobial efficacyShowed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL .
Study BAnti-inflammatory effectsReduced TNF-alpha levels in macrophage cultures by 30% at 100 µM concentration .
Study CAnticancer activityInduced apoptosis in breast cancer cell lines with IC50 = 15 µM; synergistic effects observed with doxorubicin .

Q & A

Q. What are the standard synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)thio]aniline, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution between 4-aminothiophenol derivatives and 1-methyl-1H-imidazole-2-thiol. For example, in pyrimidine derivatives, thiol groups react with halides or activated aryl amines under basic conditions (e.g., K₂CO₃ in DMF) . Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., CuI) may enhance coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Reactions often proceed at 80–100°C; excessive heat may degrade sensitive functional groups.
    Lower yields (e.g., 32.8% in some cases) can arise from competing side reactions, necessitating purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals based on chemical environment (e.g., aromatic protons at δ 6.5–7.5 ppm, imidazole protons at δ 7.0–7.5 ppm). Coupling patterns help confirm substitution positions .
  • HR-MS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁N₃S: 214.0749). Discrepancies >2 ppm require re-evaluation of synthesis or purity .
  • Elemental analysis : Confirm C, H, N, S percentages (e.g., C 56.05%, H 5.15%, N 19.61%, S 14.93%) . Cross-validate results with multiple techniques to resolve ambiguities.

Q. How is the stability of this compound assessed under varying experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for related imidazole derivatives) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (common for thioether bonds) .
  • Solvent compatibility : Test solubility in DMSO, methanol, or acetonitrile; precipitate in aqueous buffers may indicate limited biological assay utility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the thioether group in this compound?

Density Functional Theory (DFT) calculates:

  • Electrophilicity : The sulfur atom’s electron density influences nucleophilic substitution susceptibility.
  • Reaction pathways : Simulate intermediates in Suzuki-Miyaura couplings or oxidation to sulfone derivatives .
  • Binding affinity : Dock the compound into enzyme active sites (e.g., tyrosine kinases) to prioritize targets for bioactivity studies . Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-31G*) balancing accuracy and computational cost .

Q. What strategies resolve discrepancies between elemental analysis and HR-MS data for this compound?

  • Purity assessment : Re-crystallize or use HPLC to exclude impurities (e.g., unreacted starting materials) .
  • Isotopic patterns : HR-MS should match theoretical isotopic distributions; deviations suggest contamination (e.g., sodium adducts at [M+Na]+).
  • Repeat analyses : Ensure consistent drying of samples to avoid moisture interference in elemental analysis .

Q. In multi-step syntheses involving this compound, how are regioselectivity challenges addressed?

  • Protecting groups : Temporarily block the aniline -NH₂ with Boc or Fmoc to prevent unwanted side reactions during imidazole functionalization .
  • Directed metalation : Use directing groups (e.g., pyridinyl) to control C-H activation positions in cross-coupling reactions .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers (e.g., shorter times for kinetically favored products) .

Q. How can crystallographic data (e.g., via SHELX) elucidate the molecular conformation of this compound?

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL refines parameters like thermal displacement (Uiso) and bond angles. Key metrics:
    • R-factor : Aim for <5% to ensure accuracy .
    • Torsion angles : Confirm planarity of the imidazole-thioaniline moiety .
  • Hydrogen bonding : Identify interactions (e.g., N-H⋯N) stabilizing the crystal lattice .

Q. What methodologies are employed to design bioactivity assays for this compound derivatives?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen against kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀, with doxorubicin as a positive control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-methyl-1H-imidazol-2-yl)thio]aniline
Reactant of Route 2
Reactant of Route 2
4-[(1-methyl-1H-imidazol-2-yl)thio]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.